An In-depth Technical Guide to 3'-Ethoxy-4-formylbiphenyl: Synthesis, Properties, and Spectroscopic Analysis
An In-depth Technical Guide to 3'-Ethoxy-4-formylbiphenyl: Synthesis, Properties, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of 3'-ethoxy-4-formylbiphenyl, a substituted biaryl aldehyde of interest in synthetic and medicinal chemistry. Biphenyls are a class of compounds with significant applications, ranging from liquid crystals to pharmacologically active molecules.[1] The introduction of specific functional groups, such as the ethoxy and formyl moieties in the target molecule, allows for further chemical modifications and the exploration of novel biological activities.[1][2] This document details the molecular properties, a robust synthetic protocol, and the expected analytical characterization of 3'-ethoxy-4-formylbiphenyl for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
Based on its IUPAC name, 3'-ethoxy-4-formylbiphenyl consists of two phenyl rings linked together. One ring is substituted with a formyl (aldehyde) group at the 4-position, and the other ring is substituted with an ethoxy group at the 3'-position.
Calculated Molecular Data
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
| InChI Key | InChI=1S/C15H14O2/c1-2-17-14-8-6-7-13(12-14)15-10-4-3-9-11(5-10)16/h3-10,12H,2H2,1H3 |
Note: The molecular weight and other identifiers are calculated based on the chemical structure derived from the name.
Physicochemical Properties (Predicted)
The physicochemical properties of 3'-ethoxy-4-formylbiphenyl are predicted based on the known properties of structurally similar compounds, such as substituted biphenyls and aromatic aldehydes.
| Property | Predicted Value/Information |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of other substituted biphenyls |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.[3] |
| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. |
Synthesis of 3'-Ethoxy-4-formylbiphenyl via Suzuki-Miyaura Cross-Coupling
The most versatile and widely used method for the synthesis of unsymmetrical biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3'-ethoxy-4-formylbiphenyl, 4-bromobenzaldehyde and 3-ethoxyphenylboronic acid are the logical starting materials.
Reaction Scheme
Caption: Synthetic workflow for 3'-ethoxy-4-formylbiphenyl.
Detailed Experimental Protocol
Caution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (4:1 v/v), to the flask. Add a base, for example, potassium carbonate (2.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3'-ethoxy-4-formylbiphenyl.
Spectroscopic and Analytical Characterization
The structure of the synthesized 3'-ethoxy-4-formylbiphenyl can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, the aldehyde proton, and the ethoxy group. The aldehyde proton should appear as a singlet at around 10.0 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm with specific splitting patterns corresponding to their substitution. The ethoxy group will show a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂).
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at around 192 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons of the ethoxy group will appear at approximately 15 ppm (CH₃) and 64 ppm (OCH₂).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (aldehyde) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 226, corresponding to the molecular weight of 3'-ethoxy-4-formylbiphenyl. Fragmentation patterns would likely involve the loss of the formyl group and cleavage of the ether bond.
Safety and Handling
While specific toxicity data for 3'-ethoxy-4-formylbiphenyl is not available, it is prudent to handle it with the care afforded to other aromatic aldehydes and biphenyl derivatives.
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General Precautions: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Personal Protective Equipment: Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
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Hazards of Related Compounds: Structurally similar compounds, such as 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5]
Conclusion
This technical guide provides a foundational understanding of 3'-ethoxy-4-formylbiphenyl, a molecule with potential for further chemical exploration. The detailed synthetic protocol via Suzuki-Miyaura coupling offers a reliable method for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. As with any chemical synthesis, proper safety precautions are paramount.
References
- Zhongshan Enantiotech Corp ltd. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
- Sharma, C., & Singh, G. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1177-S1195.
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PubChem. (n.d.). 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, L., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. Retrieved from [Link]
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BioCrick. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
- Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses, 71, 107.
- Breton, G. W., & Crasto, C. J. (2017). Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi–Dunitz Trajectory. The Journal of Organic Chemistry, 82(15), 8035–8043.
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Bag, S., et al. (2023). Biphenyl aldehyde substrates for selective meta-C–H functionalization. ResearchGate. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
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Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Norio, M., & Akira, S. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 78(9), 241-251.
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National Institutes of Health. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]
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ScienceDirect. (2025). Substituted aromatic aldehydes: Significance and symbolism. Retrieved from [Link]
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, (xiii), 324-341.
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